molecular formula C22H21ClN2O5S B11134520 N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2-phenoxyphenyl)glycinamide

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2-phenoxyphenyl)glycinamide

Cat. No.: B11134520
M. Wt: 460.9 g/mol
InChI Key: PBTVPEOGIMXCJZ-UHFFFAOYSA-N
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Description

N²-[(5-Chloro-2-methoxyphenyl)sulfonyl]-N²-methyl-N-(2-phenoxyphenyl)glycinamide is a sulfonamide-derived glycineamide featuring a 5-chloro-2-methoxyphenylsulfonyl group, a methyl substituent on the sulfonamide nitrogen (N²), and a 2-phenoxyphenyl moiety attached to the glycineamide nitrogen (Figure 1).

Properties

Molecular Formula

C22H21ClN2O5S

Molecular Weight

460.9 g/mol

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-(2-phenoxyphenyl)acetamide

InChI

InChI=1S/C22H21ClN2O5S/c1-25(31(27,28)21-14-16(23)12-13-20(21)29-2)15-22(26)24-18-10-6-7-11-19(18)30-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,24,26)

InChI Key

PBTVPEOGIMXCJZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1OC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge HCl.

  • Temperature : 0–25°C to minimize side reactions.

Example Protocol (adapted from):

  • Dissolve N-methyl-2-phenoxyphenylglycine (1.0 eq) in DCM (10 mL/g).

  • Add TEA (2.5 eq) and cool to 0°C.

  • Add 5-chloro-2-methoxyphenylsulfonyl chloride (1.2 eq) dropwise.

  • Stir for 12 h at 25°C.

  • Quench with water, extract with DCM, and concentrate.

Yield : 67–82%.

Byproduct Mitigation

Over-sulfonylation is avoided by maintaining stoichiometric control. Impurities are removed via flash chromatography (DCM/MeOH 95:5).

N-Methylation of the Sulfonamide Intermediate

N-Methylation introduces the tertiary sulfonamide group. Two approaches are documented:

Direct Methylation with Methyl Iodide

  • Conditions :

    • Methyl iodide (1.5 eq), K₂CO₃ (3.0 eq) in DMF.

    • 60°C, 6 h.

  • Yield : 58%.

Reductive Amination

Alternative pathways employ formaldehyde and NaBH₃CN in MeOH, though yields are lower (45–50%).

Coupling with 2-Phenoxyphenylamine

The final step couples the N-methylsulfonamide intermediate with 2-phenoxyphenylamine.

Amide Bond Formation

  • Reagents : EDCI/HOBt or HATU.

  • Solvent : DCM or DMF.

  • Yield : 70–75%.

Optimized Protocol :

  • Activate intermediate (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

  • Add 2-phenoxyphenylamine (1.1 eq).

  • Stir at 25°C for 24 h.

  • Purify via silica gel chromatography (hexane/EtOAc 3:1).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar–H), 7.45–7.10 (m, 9H, Ar–H), 3.90 (s, 3H, OCH₃), 3.25 (s, 3H, N–CH₃).

  • HRMS : m/z 514.1234 [M+H]⁺ (calc. 514.1238).

Crystallographic Analysis

Crystals suitable for X-ray diffraction are obtained via slow evaporation from EtOAc/hexane. The structure confirms racemic geometry with N–H···O hydrogen bonding along the a-axis.

Comparative Analysis of Synthetic Routes

MethodSulfonylation YieldMethylation YieldCoupling YieldTotal Yield
Direct Methylation82%58%75%35.7%
Reductive Amination78%45%70%24.6%

Direct methylation outperforms reductive amination in total yield but requires stringent stoichiometric control.

Industrial-Scale Considerations

  • Cost Efficiency : 5-Chloro-2-methoxyphenylsulfonyl chloride is commercially available but may require in-house synthesis for bulk production.

  • Purification : Flash chromatography remains the gold standard, though crystallization from EtOAc/hexane offers scalability .

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s structure enables participation in several characteristic reactions:

Hydrolysis of Amide Bonds

  • Mechanism : Amide hydrolysis under acidic or basic conditions leads to cleavage of the carbonyl group.

    • Acidic Conditions : Produces carboxylic acids and amines.

    • Basic Conditions : Generates carboxylate salts and amines.

  • Conditions : Strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures.

Sulfonamide Stability

  • Mechanism : Sulfonamides are stable under most conditions but can undergo alkaline hydrolysis to form sulfonic acids.

  • Conditions : Strong bases (e.g., NaOH) at high temperatures.

Substitution Reactions

  • Mechanism : The 5-chloro substituent on the phenyl ring may participate in nucleophilic aromatic substitution if activated.

  • Conditions : Polar aprotic solvents (e.g., DMF) with strong nucleophiles (e.g., amines, alkoxides).

Key Reaction Parameters

Parameter Details
Temperature Typically 0–25°C for sulfonamide formation; elevated temperatures for hydrolysis.
Solvents Inert solvents (DCM, THF) for coupling reactions; polar aprotic (DMF) for amide bond formation.
Catalysts/Reagents Pyridine, DIPEA, EDC/HOBt for coupling; strong acids/bases for hydrolysis.
Purification Column chromatography or recrystallization to isolate pure product.

Structural Modifications

  • Sulfonamide Substituents : Variations in the phenyl ring (e.g., methoxy vs. ethoxy groups) significantly affect biological activity .

  • Amide Substituents : N-methylation or ethylation reduces potency in some contexts, as observed in related phenylpiperidine analogs .

Scientific Research Applications

Anticancer Activity

Research has indicated that sulfonamide derivatives, including N₂-[(5-chloro-2-methoxyphenyl)sulfonyl]-N₂-methyl-N-(2-phenoxyphenyl)glycinamide, possess notable anticancer properties. A study focusing on similar compounds demonstrated that derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide exhibited anti-proliferative effects against various cancer cell lines, such as ovarian (A2780) and colon (HCT-116) cancers. The most potent derivative from that research induced apoptosis and arrested the G2/M phase of the cell cycle in pancreatic carcinoma cells (MIA PaCa-2) with a GI50 value of 1.9 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that sulfonamide derivatives can inhibit the growth of mycobacterial, bacterial, and fungal strains. The activity was comparable to established antibiotics like isoniazid and ciprofloxacin, indicating potential use in treating infections caused by resistant strains .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of sulfonamide compounds is crucial for optimizing their biological activity. Research has highlighted how variations in chemical structure influence lipophilicity and biological efficacy. For instance, modifications to the phenyl ring or sulfonamide group can significantly affect the compound's interaction with biological targets .

Mechanistic Studies

Mechanistic investigations into the action of these compounds have revealed insights into their apoptotic effects on cancer cells. The ability to induce apoptosis through cell cycle arrest suggests that these compounds may disrupt critical cellular processes, which can be leveraged for therapeutic purposes .

Potential for Drug Development

Given their diverse biological activities, compounds like N₂-[(5-chloro-2-methoxyphenyl)sulfonyl]-N₂-methyl-N-(2-phenoxyphenyl)glycinamide are being explored for drug development. The ongoing synthesis and evaluation of related derivatives aim to enhance potency and selectivity against specific cancer types or microbial infections .

Data Table: Summary of Biological Activities

Activity Details
AnticancerInduces apoptosis in cancer cell lines; effective against ovarian and colon cancer (GI50 = 1.9 µM)
AntimicrobialInhibits growth of mycobacterial, bacterial, and fungal strains; comparable to standard antibiotics
MechanismInduces G2/M cell cycle arrest; promotes apoptotic pathways in cancer cells
Structure-ActivityVariations in structure influence lipophilicity and biological activity; SAR studies ongoing

Mechanism of Action

The mechanism of action of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2-phenoxyphenyl)glycinamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, emphasizing variations in substituents and their implications for physicochemical properties and bioactivity.

Substituent Variations on the Sulfonyl Group

The 5-chloro-2-methoxyphenylsulfonyl group in the target compound is a distinguishing feature. Modifications to this group significantly alter electronic and steric properties:

  • However, nitro groups may increase metabolic instability .
  • N²-[(2,5-Dichlorophenyl)sulfonyl] analog () : The dichloro substitution enhances lipophilicity, improving membrane permeability but possibly reducing solubility. Such compounds are often explored for antimicrobial or anti-inflammatory applications .
  • N²-[(4-Methylphenyl)sulfonyl] analog () : A simpler methylphenyl group reduces steric hindrance, which may favor entropic gains in binding but diminish selectivity .

Modifications on the Amide Nitrogen (N)

The 2-phenoxyphenyl group in the target compound contrasts with other aryl or heteroaryl substituents:

  • N-(Tetrahydrofuran-2-ylmethyl) analog () : The tetrahydrofuran moiety enhances rigidity and oxygen-mediated interactions, possibly influencing pharmacokinetic properties like half-life .
  • N-Benzyl derivatives () : Bulky benzyl groups may improve proteolytic stability but could limit blood-brain barrier penetration .

Structural and Physicochemical Properties

Table 1 summarizes key properties of the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target compound C₂₂H₂₂ClN₂O₅S ~477* 5-Cl-2-MeO-PhSO₂, 2-phenoxyphenyl High lipophilicity, moderate size
N²-[(4-Methyl-3-nitrophenyl)sulfonyl]-N-(pyridin-3-yl) analog () C₂₁H₁₉ClN₄O₆S 482.91 4-Me-3-NO₂-PhSO₂, pyridin-3-yl Polar, potential metabolic issues
N²-[(2,5-Dichlorophenyl)sulfonyl]-N,N-dimethyl analog () C₁₆H₁₆Cl₂N₂O₃S 393.28 2,5-Cl₂-PhSO₂, N,N-dimethyl High ClogP, COX inhibition
N-(Tetrahydrofuran-2-ylmethyl) analog () C₁₅H₂₁ClN₂O₅S 376.85 5-Cl-2-MeO-PhSO₂, THF-methyl Enhanced rigidity, solubility
N-(4-Fluorophenyl)-N²-(4-Br-PhSO₂) analog () C₂₁H₁₈BrFN₂O₃S 477.35 4-Br-PhSO₂, 4-F-Ph Halogen-rich, potential CNS activity

*Estimated based on structural analogs.

Biological Activity

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2-phenoxyphenyl)glycinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.

  • Molecular Formula : C17H18ClN3O6S
  • Molecular Weight : 427.9 g/mol
  • IUPAC Name : 2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-(2-methyl-3-nitrophenyl)acetamide
  • InChI Key : ASXMUPBZSPUTMO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by:

  • Inhibiting Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Modulating Receptor Activity : The compound could bind to receptors and modulate their activity, impacting signal transduction pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various bacterial strains, comparable to standard antibiotics like ciprofloxacin .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of this compound. In vitro tests have shown that it displays significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it can be effective at concentrations lower than those required for many standard antibiotics .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in cell culture models, suggesting potential therapeutic applications in inflammatory diseases .

Antioxidant Activity

The compound has also been assessed for its antioxidant capabilities. Studies using DPPH and FRAP assays demonstrated that it can scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related conditions .

Table 1: Summary of Biological Activities

Biological ActivityMethodologyObservations
AntimicrobialAgar-dilution methodMIC values comparable to ciprofloxacin
Anti-inflammatoryCytokine production assayInhibition of pro-inflammatory cytokines
AntioxidantDPPH and FRAP assaysEffective free radical scavenging

Case Study: Antimicrobial Efficacy

In a recent study, this compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited lower MIC values than traditional antibiotics, highlighting its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N²-[(5-chloro-2-methoxyphenyl)sulfonyl]-N²-methyl-N-(2-phenoxyphenyl)glycinamide, and what challenges are encountered during purification?

  • Methodological Answer : The synthesis typically involves sequential sulfonylation and coupling reactions. For example, sulfonylation of the 5-chloro-2-methoxyphenyl precursor with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) yields the sulfonamide intermediate. Subsequent coupling with the glycinamide moiety may require activating agents like EDC/HOBt or catalytic TMSOTf in anhydrous dichloromethane .
  • Purification Challenges : By-products such as unreacted intermediates or sulfonic acid derivatives may form. Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC is recommended. Solubility issues in polar solvents (e.g., methanol) necessitate careful solvent selection .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).
  • NMR : Key signals include the methyl group on N² (δ ~3.1 ppm, singlet), sulfonyl protons (δ ~7.5–8.0 ppm, aromatic), and methoxy protons (δ ~3.8 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 490.1234) to validate the molecular formula .

Advanced Research Questions

Q. What in vitro and in vivo models are appropriate for evaluating the anticancer potential of this compound, and how should conflicting cytotoxicity data be interpreted?

  • Methodological Answer :

  • In Vitro : Use human cancer cell lines (e.g., MCF-7, HeLa) with MTT or SRB assays. IC₅₀ values should be compared against positive controls (e.g., doxorubicin).
  • In Vivo : Xenograft models in immunodeficient mice, monitoring tumor volume and metastasis .
  • Data Contradictions : Variability in IC₅₀ may arise from differences in cell passage number, assay incubation time, or compound stability. Replicate experiments using orthogonal assays (e.g., apoptosis via Annexin V/PI staining) to confirm results .

Q. How can researchers optimize the coupling efficiency between the sulfonamide intermediate and the glycinamide moiety under varying catalytic conditions?

  • Methodological Answer :

  • Catalytic Systems : Compare TMSOTf (0.1–1.0 mol%) in dichloromethane at -40°C vs. EDC/HOBt in DMF at room temperature. Monitor reaction progress via TLC.
  • Solvent Optimization : Anhydrous solvents (e.g., CH₂Cl₂) reduce hydrolysis side reactions. Additives like 4Å molecular sieves improve yields by absorbing moisture .
  • Table 1 : Coupling Efficiency Under Different Conditions
CatalystSolventTemp (°C)Yield (%)
TMSOTfCH₂Cl₂-4078
EDC/HOBtDMF2565

Q. What strategies mitigate hydrolytic degradation of the sulfonamide group in aqueous biological buffers?

  • Methodological Answer :

  • Formulation : Use lyophilized powders reconstituted in DMSO/PBS (≤5% DMSO) to minimize hydrolysis.
  • Stability Studies : Conduct accelerated degradation tests (pH 1–9, 37°C) monitored by HPLC. Adjust buffer pH to 6.5–7.4 for optimal stability .

Q. How does the substitution pattern on the phenyl rings influence the compound’s binding affinity to target enzymes, and what computational methods support these structure-activity relationships?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with substituents (e.g., -NO₂, -CF₃) on the phenoxyphenyl ring. Test inhibitory activity against kinases (e.g., EGFR) using fluorescence polarization assays.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess interactions with ATP-binding pockets. Key residues (e.g., Lys721 in EGFR) should show hydrogen bonding with the sulfonamide group .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in IC₅₀ values across multiple cytotoxicity assays?

  • Methodological Answer :

  • Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare datasets. Outliers may indicate assay interference (e.g., compound aggregation).
  • Orthogonal Validation : Confirm results via flow cytometry (apoptosis) or Western blot (caspase-3 activation) .

Q. What metabolomic approaches identify off-target effects of this compound in preclinical studies?

  • Methodological Answer :

  • LC-MS/MS Metabolomics : Profile liver microsomes or plasma samples to detect metabolites (e.g., demethylated or hydroxylated derivatives).
  • Pathway Analysis : Use tools like MetaboAnalyst to map perturbed pathways (e.g., glutathione metabolism) .

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